molecular formula C16H11NO2 B6391710 6-(Naphthalen-1-yl)nicotinic acid CAS No. 1261927-31-4

6-(Naphthalen-1-yl)nicotinic acid

Cat. No.: B6391710
CAS No.: 1261927-31-4
M. Wt: 249.26 g/mol
InChI Key: MNQFABRBKJASNB-UHFFFAOYSA-N
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Description

6-(Naphthalen-1-yl)nicotinic acid is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring fused to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-1-yl)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with naphthalen-1-ylamine in the presence of a base such as pyridine and a catalyst like p-toluenesulfonic acid monohydrate. The reaction is carried out in a solvent such as water under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

6-(Naphthalen-1-yl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-1-yl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Naphthalen-1-yl)nicotinic acid is unique due to its specific naphthalene substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

6-naphthalen-1-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)12-8-9-15(17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFABRBKJASNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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